

An In-Depth Technical Guide to Clofibric-d4 Acid: Chemical Properties and Structure

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Compound of Interest

Compound Name: Clofibric-d4 Acid

Cat. No.: B562975

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological activities of **Clofibric-d4 acid**. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Properties and Structure

Clofibric-d4 acid, a deuterated analog of clofibric acid, serves as a valuable internal standard for the quantification of its non-deuterated counterpart in various analytical methodologies, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).^[1] Its formal chemical name is 2-(4-chlorophenoxy-d4)-2-methylpropanoic acid.^[1]

The structural integrity and key physicochemical properties of **Clofibric-d4 acid** are summarized in the tables below.

Structural and Identification Data

Parameter	Value	Source
IUPAC Name	2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoic acid	--INVALID-LINK--[2]
CAS Number	1184991-14-7	--INVALID-LINK--[1]
Molecular Formula	C ₁₀ H ₇ D ₄ ClO ₃	--INVALID-LINK--[1]
SMILES	CC(C)(C(=O)O)OC1=C([2H])C([2H])=C(Cl)C([2H])=C1[2H]	--INVALID-LINK--[2]
InChI	InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)/i3D,4D,5D,6D	--INVALID-LINK--[1]

Physicochemical Properties

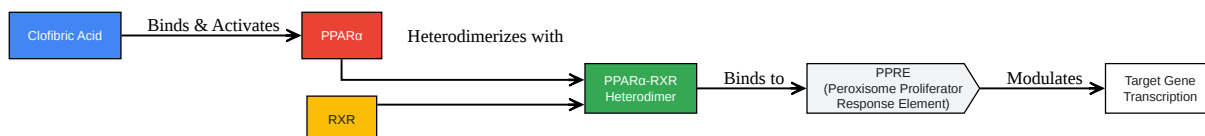
Property	Value	Source
Molecular Weight	218.67 g/mol	--INVALID-LINK--[2]
Exact Mass	218.0647789 Da	--INVALID-LINK--[2]
Physical State	Solid	--INVALID-LINK--[1]
Purity	≥99% deuterated forms (d ₁ -d ₄)	--INVALID-LINK--[1]
Solubility	Soluble in Acetonitrile, DMSO, Methanol	--INVALID-LINK--[1]

Biological Activity and Mechanism of Action

Clofibric acid, the active metabolite of the lipid-lowering drug clofibrate, is a well-characterized agonist of the peroxisome proliferator-activated receptor alpha (PPAR α).^[1] As a deuterated analog, **Clofibric-d₄ acid** is expected to exhibit a similar pharmacological profile. Activation of PPAR α leads to the regulation of gene expression involved in lipid metabolism and inflammation.

PPAR α Signaling Pathway

The activation of PPAR α by ligands such as clofibric acid initiates a cascade of molecular events that ultimately modulate gene transcription. The simplified signaling pathway is depicted below.

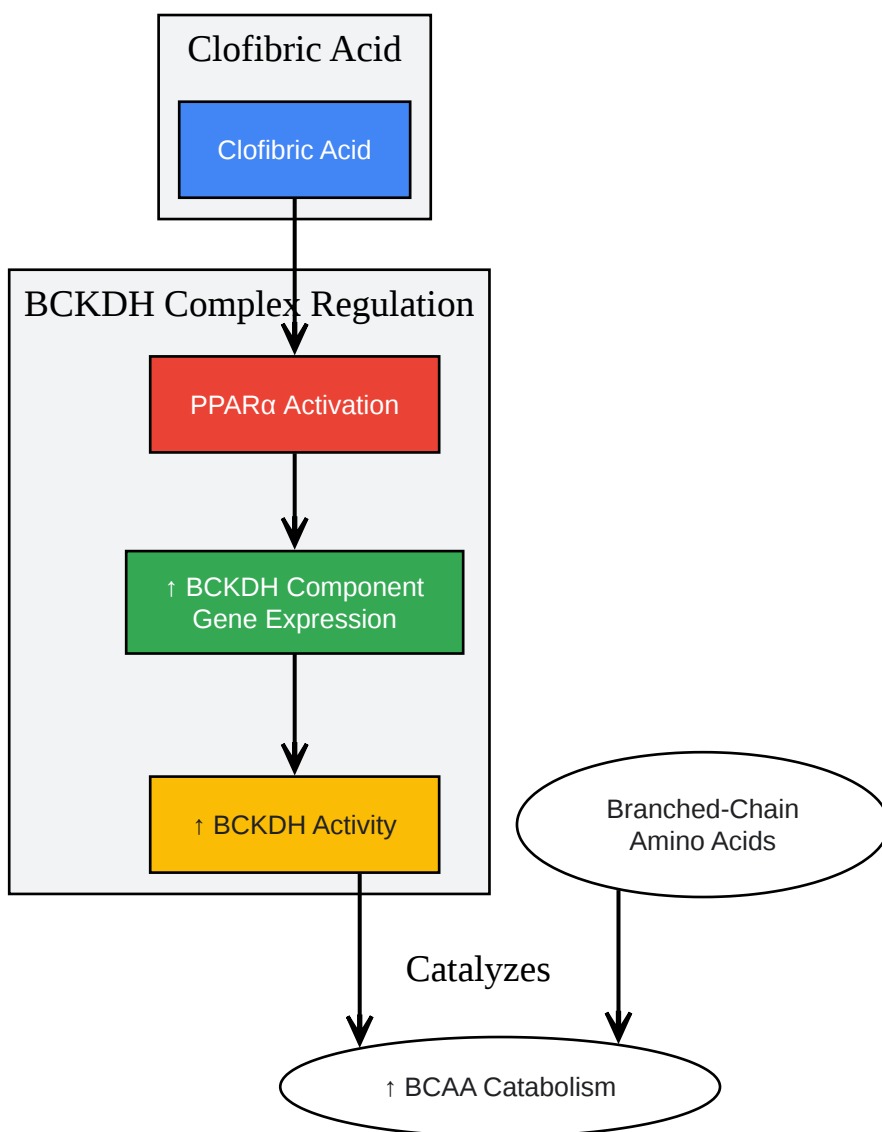


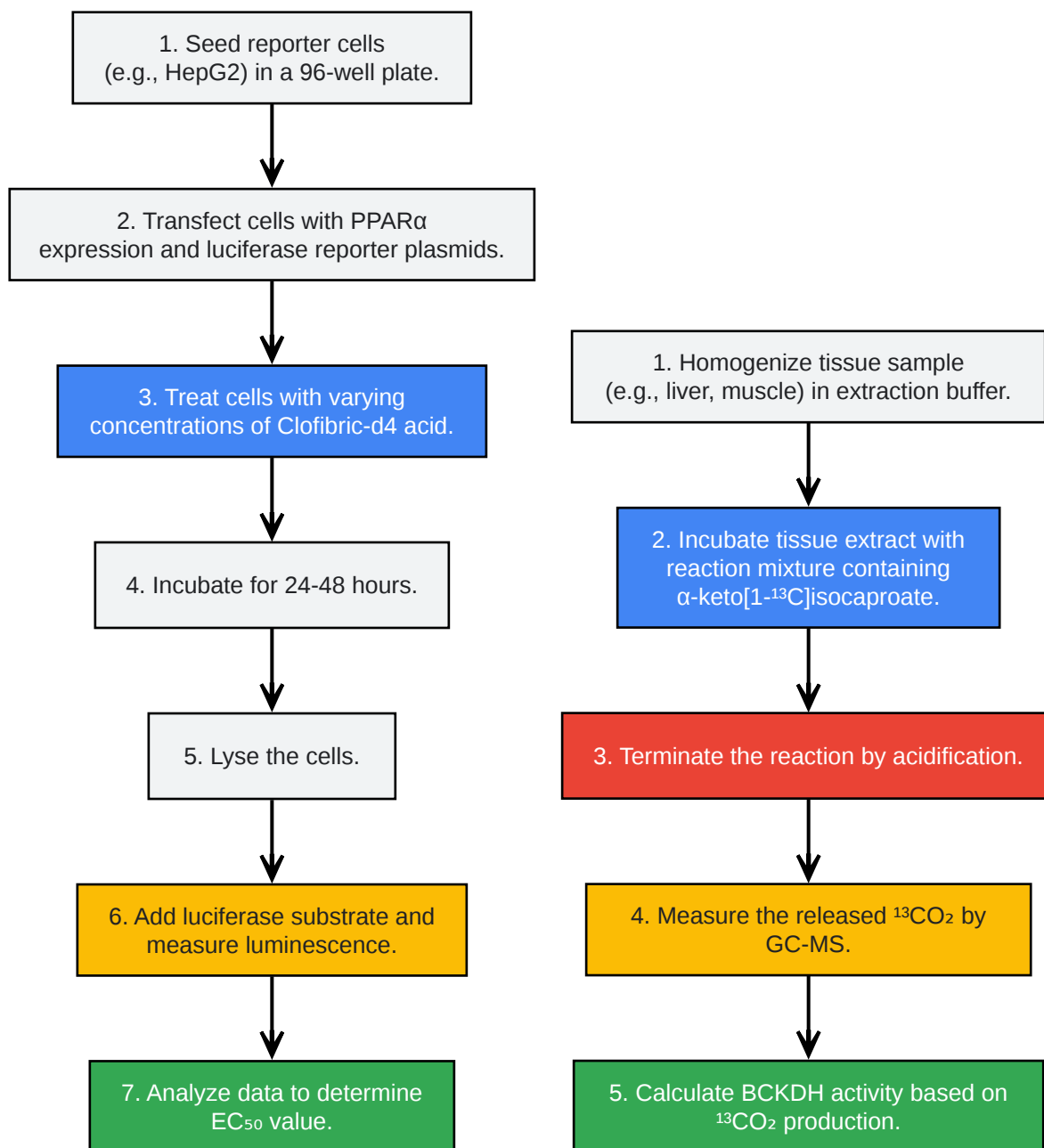
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PPAR α Signaling Pathway Activation by Clofibric Acid.

Modulation of Branched-Chain Amino Acid Catabolism

Clofibric acid has been shown to stimulate the catabolism of branched-chain amino acids (BCAAs) through its interaction with the branched-chain α -keto acid dehydrogenase (BCKDH) complex. The logical flow of this process is outlined below.





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References

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